molecular formula C20H25N3O4S B2773513 methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate CAS No. 1448063-09-9

methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2773513
CAS No.: 1448063-09-9
M. Wt: 403.5
InChI Key: XTIKOBZRVYGYJP-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Biological Activity

Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 396.48 g/mol

The presence of the sulfamoyl group is significant as it is often associated with various pharmacological activities, including antibacterial and anti-inflammatory effects.

1. Antibacterial Activity

Research indicates that compounds with sulfamoyl groups exhibit notable antibacterial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth by interfering with bacterial enzyme function, particularly acetylcholinesterase (AChE) and urease .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown efficacy in reducing inflammation in animal models .

3. Enzyme Inhibition

This compound has demonstrated enzyme inhibitory activity. This includes inhibition of AChE, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes like AChE, the compound can modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
  • Cytokine Modulation : The compound may influence cytokine production, thereby reducing inflammation and providing therapeutic effects in autoimmune diseases.

Study on Antibacterial Efficacy

In a recent study, this compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of similar pyrazole compounds in murine models of arthritis. The results showed a marked reduction in swelling and pain indicators, suggesting that the compound could be beneficial for inflammatory conditions .

Properties

IUPAC Name

methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-20(24)15-8-10-18(11-9-15)28(25,26)21-13-16-12-19(14-6-7-14)23(22-16)17-4-2-3-5-17/h8-12,14,17,21H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKOBZRVYGYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.